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molecular formula C8H20OSi B091802 Silane, (2,2-dimethylpropoxy)trimethyl- CAS No. 18246-63-4

Silane, (2,2-dimethylpropoxy)trimethyl-

Cat. No. B091802
M. Wt: 160.33 g/mol
InChI Key: CFUAMMVVJMPPLD-UHFFFAOYSA-N
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Patent
US07767852B2

Procedure details

6.50 g (56.7 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (56.7 mmol) of neopentyl alcohol (2,2-dimethyl-1-propanol) and 11.6 g (142 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 2 hours at 0° C. and for 2.5 hours at 20° C. The upper phase was separated off to give 7.80 g (theory: 9.09 g) of 2,2-dimethyl-1-trimethylsilyloxypropane as a colorless oil having a purity of 96% (GC).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH2:6]([OH:11])[C:7]([CH3:10])([CH3:9])[CH3:8].CN1C=CN=C1>>[CH3:8][C:7]([CH3:10])([CH3:9])[CH2:6][O:11][Si:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
11.6 g
Type
reactant
Smiles
CN1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 2 hours at 0° C. and for 2.5 hours at 20° C
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The upper phase was separated off

Outcomes

Product
Name
Type
product
Smiles
CC(CO[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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